4-methylquinoline-6-carboxylic Acid
Overview
Description
4-Methylquinoline-6-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. While the provided papers do not directly discuss 4-methylquinoline-6-carboxylic acid, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, Friedländer condensation, and various cyclization strategies. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation . Similarly, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives is performed via a one-pot reaction under ultrasound irradiation conditions . These methods could potentially be adapted for the synthesis of 4-methylquinoline-6-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These techniques could be used to determine the molecular structure of 4-methylquinoline-6-carboxylic acid, ensuring the correct placement of the methyl and carboxylic acid functional groups on the quinoline ring.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including substitutions and condensation reactions, to yield a wide array of products. The papers describe the synthesis of quinoline derivatives with different substituents, indicating the versatility of these compounds in chemical transformations . The reactivity of 4-methylquinoline-6-carboxylic acid would likely be influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group, affecting its participation in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For instance, the antibacterial activity of certain quinoline carboxylic acids is highlighted, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The presence of different substituents can significantly impact these properties. The physical and chemical properties of 4-methylquinoline-6-carboxylic acid would need to be empirically determined, but it is reasonable to expect that it would exhibit properties characteristic of quinoline derivatives, potentially including biological activity.
Scientific Research Applications
Quinolines have a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
In a specific study, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
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Synthetic Organic Chemistry and Industrial Chemistry
- Quinoline derivatives have a variety of applications in synthetic organic chemistry as well as in the field of industrial chemistry .
- They can be synthesized using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
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Medicinal Chemistry
- Quinoline derivatives are known to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
- For example, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment .
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Organic Synthesis
- Carboxylic acids, like “4-methylquinoline-6-carboxylic Acid”, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers .
- They can also be used in the modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
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Pharmaceutical Chemistry
- Quinoline and its analogues have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
- For example, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Green and Clean Syntheses
- In recent years there are greater societal expectations that chemists should produce greener and more sustainable chemical processes .
- This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
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Nanotechnology
- Carboxylic acids can be used in the modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials .
- They can also be used in the medical field, pharmacy, etc . Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
Future Directions
properties
IUPAC Name |
4-methylquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOLAGTVBYOMKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402787 | |
Record name | 4-methylquinoline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylquinoline-6-carboxylic Acid | |
CAS RN |
7101-68-0 | |
Record name | 4-methylquinoline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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